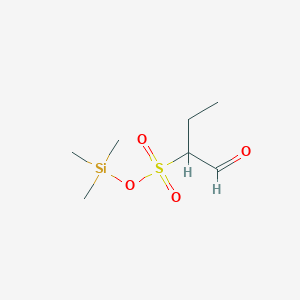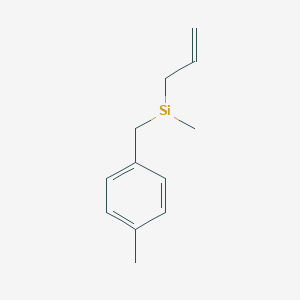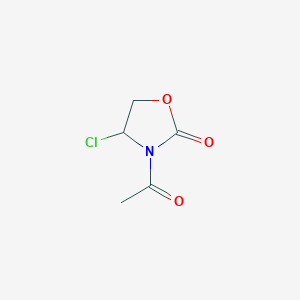![molecular formula C12H16N4OS B14457261 Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]- CAS No. 71443-13-5](/img/structure/B14457261.png)
Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]- is a complex organic compound that features both amine and ether functional groups. This compound is part of the morpholine family, which is known for its widespread applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]- typically involves the reaction of morpholine with 3-(methylthio)-2-triazenylidene phenylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
This method ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted morpholine derivatives, which can be further utilized in different applications .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also employed in various catalytic processes due to its unique structural properties.
Biology
In biological research, Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]- is used to study enzyme interactions and protein folding mechanisms. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical studies.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for use in various manufacturing processes .
作用機序
The mechanism of action of Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .
類似化合物との比較
Similar Compounds
Morpholine: A simpler compound with similar structural features but lacking the 3-(methylthio)-2-triazenylidene phenylmethyl group.
Diethanolamine: Another related compound used in the synthesis of morpholine derivatives.
Uniqueness
Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with proteins and other biological molecules sets it apart from simpler morpholine derivatives .
特性
CAS番号 |
71443-13-5 |
|---|---|
分子式 |
C12H16N4OS |
分子量 |
264.35 g/mol |
IUPAC名 |
N-(methylsulfanyldiazenyl)-1-morpholin-4-yl-1-phenylmethanimine |
InChI |
InChI=1S/C12H16N4OS/c1-18-15-14-13-12(11-5-3-2-4-6-11)16-7-9-17-10-8-16/h2-6H,7-10H2,1H3 |
InChIキー |
GEMZIXVWDOVWMD-UHFFFAOYSA-N |
正規SMILES |
CSN=NN=C(C1=CC=CC=C1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


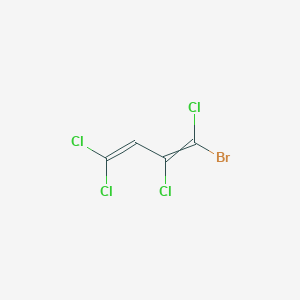
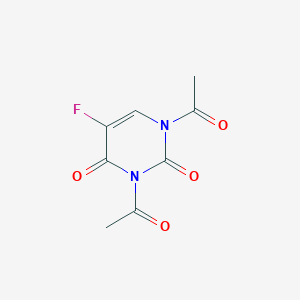
![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
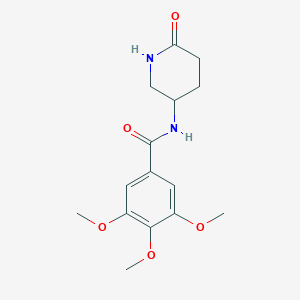
![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)
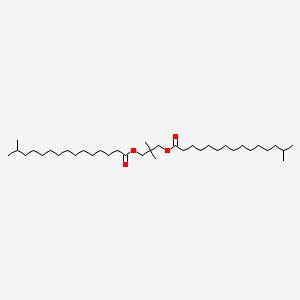
![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
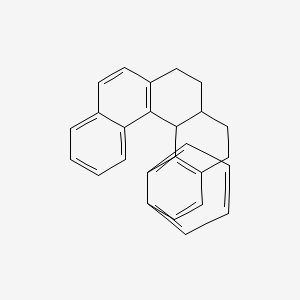
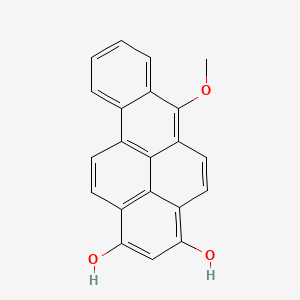
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)
